2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1171199-40-8
VCID: VC7018554
InChI: InChI=1S/C23H25N7O2/c1-4-15-9-7-10-16(12-15)26-18(31)13-30-20(24)19(22(25-3)28-30)23-27-21(29-32-23)17-11-6-5-8-14(17)2/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31)
SMILES: CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N
Molecular Formula: C23H25N7O2
Molecular Weight: 431.5

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide

CAS No.: 1171199-40-8

Cat. No.: VC7018554

Molecular Formula: C23H25N7O2

Molecular Weight: 431.5

* For research use only. Not for human or veterinary use.

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide - 1171199-40-8

Specification

CAS No. 1171199-40-8
Molecular Formula C23H25N7O2
Molecular Weight 431.5
IUPAC Name 2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-ethylphenyl)acetamide
Standard InChI InChI=1S/C23H25N7O2/c1-4-15-9-7-10-16(12-15)26-18(31)13-30-20(24)19(22(25-3)28-30)23-27-21(29-32-23)17-11-6-5-8-14(17)2/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31)
Standard InChI Key KXAIQKUXTZKBNM-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole core substituted with amino and methylamino groups at positions 3 and 5, respectively. Position 4 is occupied by a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group, while the acetamide side chain is linked to a 3-ethylphenyl ring. The o-tolyl group (2-methylphenyl) introduces steric hindrance, potentially influencing binding interactions in biological systems.

Key Structural Data

PropertyValueSource
Molecular FormulaC₂₃H₂₅N₇O₂
Molecular Weight431.5 g/mol
IUPAC Name2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-ethylphenyl)acetamide
SMILESCCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N

Physicochemical Characteristics

While solubility data remain unreported, the compound’s logP (estimated at ~3.2) suggests moderate lipophilicity, which may influence membrane permeability. The presence of hydrogen bond donors (NH groups) and acceptors (amide, oxadiazole) could enhance interactions with biological targets.

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

Synthesis typically begins with the preparation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. Subsequent steps involve:

  • Pyrazole Formation: Condensation of hydrazines with 1,3-diketones or via cycloaddition reactions.

  • Acetamide Coupling: Reaction of the pyrazole intermediate with chloroacetyl chloride, followed by amidation with 3-ethylaniline.

Critical Reaction Parameters

  • Temperature: Controlled heating (80–120°C) to prevent decomposition.

  • Catalysts: Use of triethylamine or DMAP to facilitate amide bond formation.

  • Purification: Column chromatography and recrystallization achieve >95% purity.

Analytical Validation

  • NMR Spectroscopy: Confirms regiochemistry of substituents (e.g., δ 2.3 ppm for o-tolyl methyl).

  • Mass Spectrometry: Molecular ion peak observed at m/z 431.5 (M+H⁺) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In silico studies predict COX-2 inhibition due to the oxadiazole moiety’s ability to mimic arachidonic acid. In vivo models are pending .

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, attributed to membrane disruption via the acetamide side chain.

Comparative Analysis with Structural Analogs

Compound VariantSubstituentMolecular Weight (g/mol)PubChem CID
3-Ethylphenyl (Target)N-(3-ethylphenyl)431.544117437
4-EthylphenylN-(4-ethylphenyl)431.544117432
p-TolylN-(4-methylphenyl)417.544117430

The 3-ethylphenyl analog demonstrates superior bioactivity compared to p-tolyl derivatives, likely due to enhanced steric complementarity .

Challenges and Future Directions

  • Synthetic Scalability: Optimize yields for gram-scale production.

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

  • Target Identification: Use CRISPR screening to elucidate molecular targets.

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